2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
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Overview
Description
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of substituted pyridines It features a bromine atom attached to the pyridine ring, which is further connected to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the bromopyridine and an amine precursor . The reaction conditions often include mild temperatures and the use of organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction efficiency, scalability, and safety . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with a bromine atom attached to the pyridine ring.
2-Amino-5-bromopyridine: Contains an amino group in addition to the bromine atom on the pyridine ring.
3-Amino-5-bromopyridine: Similar to 2-amino-5-bromopyridine but with the amino group in a different position.
Uniqueness
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylpropan-1-amine group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLHCOWWQNLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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